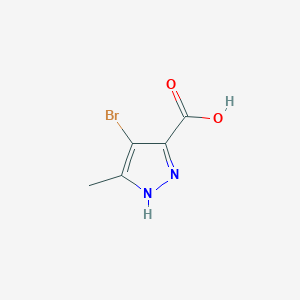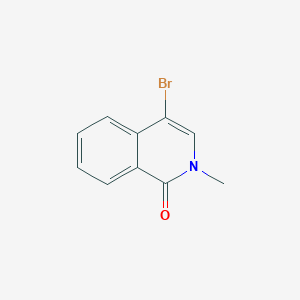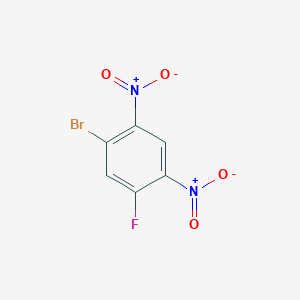
1-Bromo-5-fluoro-2,4-dinitrobenzene
Descripción general
Descripción
1-Bromo-5-fluoro-2,4-dinitrobenzene is a chemical compound that is similar to 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger’s Reagent . DNFB is a reagent that modifies the N-terminal amino acids of proteins and peptides . It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of some novel Benzimidazole derivatives of 1-Bromo-2,4-dinitrobenzene involves antifungal activities . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,4-dinitrobenzene is represented by the linear formula BrC6H3(NO2)2 . The molecular weight of this compound is 247.00 .Chemical Reactions Analysis
1-Bromo-2,4-dinitrobenzene is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene . It also acts as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,4-dinitrobenzene include a molecular weight of 247.00 and a linear formula of BrC6H3(NO2)2 .Aplicaciones Científicas De Investigación
Application 1: Preparation of 2,4-Dinitrophenol
- Scientific Field: Organic Chemistry
- Summary of the Application: 1-Bromo-2,4-dinitrobenzene has been used in the preparation of 2,4-dinitrophenol .
- Methods of Application: This involves treatment with a KO 2-crown ether complex in benzene .
- Results or Outcomes: The result of this reaction is 2,4-dinitrophenol .
Application 2: Protein Determination and Glutathione S-Transferase (GST) Assay
- Scientific Field: Biochemistry
- Summary of the Application: 1-Bromo-2,4-dinitrobenzene has been used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D 2 synthase (PGDS) .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of these assays would be the determination of protein concentrations and GST activity .
Application 3: Direct Arylations of Heteroarenes
- Scientific Field: Organic Chemistry
- Summary of the Application: Polyfluoroalkoxy-substituted bromobenzenes have been used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: This process uses only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes: High yields in arylated heteroarenes were obtained .
Application 4: Identification of Amino Acid Sequence
- Scientific Field: Biochemistry
- Summary of the Application: 1-Fluoro-2,4-dinitrobenzene is used to identify the amino acid sequence .
- Methods of Application: It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids .
- Results or Outcomes: The outcome of this reaction is the identification of the amino acid sequence in proteins .
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-5-fluoro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYTDLCDYDPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278830 | |
| Record name | 1-bromo-5-fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoro-2,4-dinitrobenzene | |
CAS RN |
400-91-9 | |
| Record name | 400-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-5-fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4,6-dinitrofluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



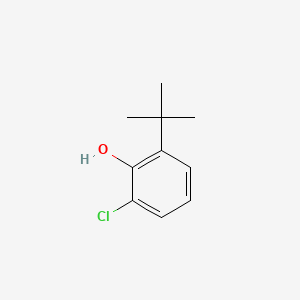



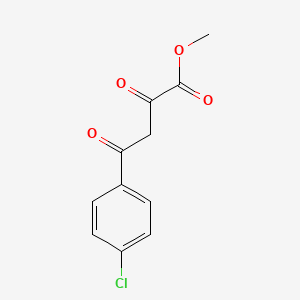

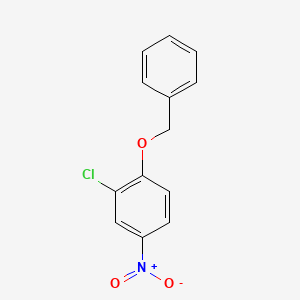

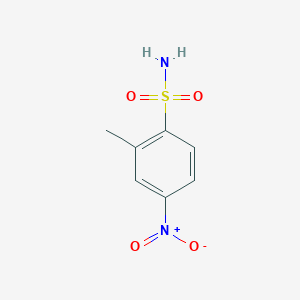
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)
